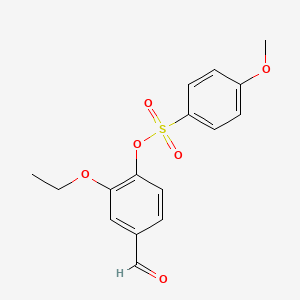

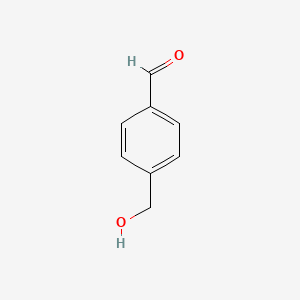

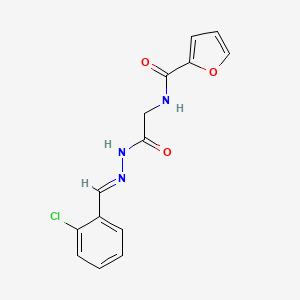

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

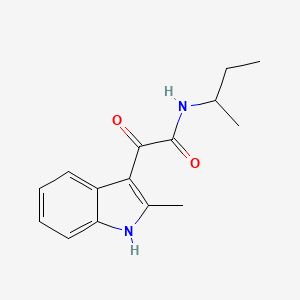

“2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C16H16O6S . It has an average mass of 336.360 Da and a monoisotopic mass of 336.066772 Da .

Synthesis Analysis

The compound can be synthesized through a series of chemical reactions. For instance, a biologically active 1,2,4-triazole Schiff base can be obtained through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate .Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be analyzed using various spectroscopic techniques. The vibrational frequencies, thermodynamic parameters, Mulliken atomic charges, and other molecular characteristics can be determined via optimized structural parameters .Chemical Reactions Analysis

The chemical reactivity of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be studied through various chemical reactions. For example, it can be involved in the synthesis of a novel 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be analyzed using various techniques. For instance, its melting point is between 103-104 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Noncovalent Interactions in Supramolecular Structures

Research has shown that 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate, along with similar compounds, plays a significant role in the study of noncovalent interactions in supramolecular architectures. These interactions, including halogen-bonding, are crucial for understanding and rationalizing solid-state crystal structures. Such studies have utilized density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces to analyze these interactions, confirming their relevance and stabilizing nature (Andleeb et al., 2018).

Intramolecular Nucleophilic Catalysis

In another research, methanolysis of derivatives of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate was studied, providing evidence for the catalytic involvement of the neighboring aldehyde carbonyl group. This research contributes to understanding the mechanisms of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).

Potential Anti-HBV Agents

A significant application in the field of medicine is the development of paeonol-phenylsulfonyl derivatives from 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate for treating Hepatitis B virus (HBV) infections. Research in this area has led to the identification of compounds with potent antiviral effects against HBV, contributing valuable information to the development of antiviral medicines (Huang et al., 2016).

Monitoring Aldol Reactions

In the field of organic chemistry, a fluorogenic aldehyde derivative of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has been developed for monitoring the progress of aldol reactions. This compound increases fluorescence upon reaction, aiding in the study and screening of aldol catalysts and evaluation of reaction conditions (Guo & Tanaka, 2009).

Creation of Covalent Organic Frameworks

In materials science, 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has contributed to the creation of new covalent organic frameworks (COFs) with hydrazone linkages. These COFs are highly crystalline, displaying excellent chemical and thermal stability, and are permanently porous. Such materials expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

Eigenschaften

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6S/c1-3-21-16-10-12(11-17)4-9-15(16)22-23(18,19)14-7-5-13(20-2)6-8-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDHLFBNCGPBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

![2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2643735.png)